molecular formula C13H14N4O2S B2979785 ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate CAS No. 632290-22-3

ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate

Cat. No. B2979785
CAS RN: 632290-22-3
M. Wt: 290.34
InChI Key: IMIJIIBWWKPIQI-RIYZIHGNSA-N
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Description

Esters are a class of organic compounds that have the general formula RCOOR’, where R and R’ may be a hydrogen atom, an alkyl group, or an aryl group . They are often responsible for the characteristic fragrances of fruits and flowers .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also be synthesized from trans-esterification reactions .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .


Physical And Chemical Properties Analysis

Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . They are also used in perfumes and as flavoring agents .

Scientific Research Applications

Organic Synthesis Applications

  • Conversion to Alkadienoates : Ethyl 2-sulfinylated 2-alkenoate esters, related in structure and reactivity, have been transformed into ethyl (2E,4E)-2,4-alkadienoates via pyrolysis, demonstrating applications in the synthesis of complex organic molecules (Tanikaga et al., 1984).
  • Stannyl Radical-Mediated Cleavage : The use of stannyl radicals for the cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters, showcases a methodology for modifying the functional groups of complex molecules (Wnuk et al., 1996).

Corrosion Inhibition

  • Mild Steel Protection : Schiff base compounds derived from sulfanylphenyl-imino structures have demonstrated significant corrosion inhibition effects on mild steel in hydrochloric acid media, with applications in materials science and engineering (Behpour et al., 2009).

Safety and Hazards

The safety and hazards of esters can vary depending on the specific ester. For example, methyl benzoate is combustible, harmful if swallowed, and harmful to aquatic life . Ethyl benzoate is also combustible .

properties

IUPAC Name

ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-19-12(18)11-7-5-4-6-10(11)8-14-17-9(2)15-16-13(17)20/h4-8H,3H2,1-2H3,(H,16,20)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIJIIBWWKPIQI-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C=NN2C(=NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1/C=N/N2C(=NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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